molecular formula C13H17N3O3S B2942838 1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone CAS No. 1325303-25-0

1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2942838
CAS No.: 1325303-25-0
M. Wt: 295.36
InChI Key: WLYIIQFJUMUMRC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone is a synthetic organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzothiadiazine and a piperidine ring, with an ethanone group attached. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone typically involves the following steps:

    Formation of the Benzothiadiazine Ring:

    Spiro Linkage Formation:

    Introduction of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups (using nitrating agents).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted benzothiadiazine derivatives.

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

  • It has shown potential as a modulator of biological pathways, making it a candidate for drug development, especially in targeting specific enzymes or receptors.

Medicine:

  • Research has indicated its potential use in treating various diseases due to its ability to interact with biological targets, such as enzymes involved in metabolic pathways.

Industry:

  • The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Comparison with Similar Compounds

    1,2,4-Benzothiadiazine Derivatives: These compounds share the benzothiadiazine core but differ in the substituents attached to the ring.

    Piperidine Derivatives: Compounds with a piperidine ring but lacking the spiro linkage or the benzothiadiazine moiety.

Uniqueness:

  • The unique spiro linkage in 1-(1,1-dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone distinguishes it from other benzothiadiazine or piperidine derivatives. This structural feature contributes to its distinct biological activity and potential applications.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

1-(1,1-dioxospiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-10(17)16-8-6-13(7-9-16)14-11-4-2-3-5-12(11)20(18,19)15-13/h2-5,14-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIIQFJUMUMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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